4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
CAS No.: 2548977-65-5
Cat. No.: VC11828526
Molecular Formula: C18H19ClN6
Molecular Weight: 354.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548977-65-5 |
|---|---|
| Molecular Formula | C18H19ClN6 |
| Molecular Weight | 354.8 g/mol |
| IUPAC Name | 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C18H19ClN6/c1-14-20-6-7-25(14)18-12-17(21-13-22-18)24-10-8-23(9-11-24)16-5-3-2-4-15(16)19/h2-7,12-13H,8-11H2,1H3 |
| Standard InChI Key | LWKMDXBLHWANEW-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4Cl |
| Canonical SMILES | CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4Cl |
Introduction
4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a synthetic organic compound that has garnered attention in scientific research due to its complex structure and potential biological activities. This compound features a pyrimidine core substituted with both a piperazine and an imidazole moiety, which contributes to its unique chemical and biological properties.
Synthesis and Preparation
The synthesis of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multi-step organic synthesis techniques. These methods may include reactions such as nucleophilic substitution, coupling reactions, or other advanced organic synthesis techniques to assemble the complex structure of the compound.
Biological Activity and Potential Applications
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume